molecular formula C16H19N5O B11833095 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- CAS No. 121683-05-4

9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-

Cat. No.: B11833095
CAS No.: 121683-05-4
M. Wt: 297.35 g/mol
InChI Key: MFSPSVOVGFGRSQ-UHFFFAOYSA-N
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Description

9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound features a benzyloxy group attached to a butyl chain, which is further connected to the purine ring system. The unique structure of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Benzylation: The initial step involves the protection of the hydroxyl group by benzylation, using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Alkylation: The next step is the alkylation of the protected intermediate with a butyl halide, such as butyl bromide, under basic conditions.

    Purine Ring Formation: The final step involves the formation of the purine ring system through a cyclization reaction, typically using formamide and a suitable catalyst.

Industrial Production Methods

Industrial production of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-(Benzyloxy)butyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Research indicates that this compound may act as an inhibitor in various biological pathways, particularly in oncology. Its interactions with cellular receptors and enzymes are under investigation, with preliminary studies suggesting potential roles in:

  • Anticancer Activity : Exhibiting cytotoxic effects against cancer cell lines with IC50 values ranging from 3 to 39 μM.
  • Modulation of Enzymatic Activity : Potentially acting on phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer and inflammatory diseases .

Therapeutic Applications

  • Cancer Treatment : The compound shows promise in inducing apoptosis and inhibiting cell proliferation, making it a candidate for developing new anticancer therapies.
  • Inflammatory Disorders : Its ability to modulate PI3K activity suggests potential applications in treating diseases like rheumatoid arthritis and asthma .

Case Studies

  • Cytotoxicity Evaluation : Experiments involving related purine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, indicating the lead compound's potential effectiveness as an anticancer agent.
Study FocusFindings
CytotoxicityIC50 values ranged from 3 to 39 μM against cancer cell lines
Antitumor ActivityWeak antitumor activity observed in vivo; further optimization needed

Interaction Studies

Understanding the binding affinity of 9H-Purin-6-amino, 9-[4-(phenylmethoxy)butyl]- to specific molecular targets is crucial for predicting its pharmacological effects. Initial studies suggest that the compound interacts with hydrophobic pockets within proteins, enhancing its biological activity .

Mechanism of Action

The mechanism of action of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the purine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    9-Benzyladenine: A synthetic derivative of adenine with a benzyl group attached.

Uniqueness

9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is unique due to the presence of the benzyloxybutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.

Biological Activity

9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- is a derivative of purine that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound, classified as a 6-aminopurine, exhibits a unique structure that includes a butyl chain substituted with a phenylmethoxy group. Its chemical formula is C17H21N5OC_{17}H_{21}N_5O, and it is noted for its ability to interact with various biological pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 9-butyl-8-[(4-methoxyphenyl)methyl]-9H-purin-6-amine
  • Molecular Weight : Approximately 311.38 g/mol
  • CAS Number : 121683-05-4

Research indicates that 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- may act as an inhibitor in several biological pathways. The specific mechanisms are still under investigation, but preliminary studies suggest interactions with cellular receptors and enzymes that play critical roles in cell proliferation and apoptosis.

Cytotoxic Effects

A study focusing on related purine derivatives demonstrated significant cytotoxic activity against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 3 to 39 μM, indicating their potential effectiveness as anticancer agents. The lead compound showed promising results in inducing apoptosis and inhibiting cell proliferation in vitro and in vivo settings .

Case Studies

  • Cytotoxicity Evaluation : In a series of experiments involving N-(9H-purin-6-yl) benzamide derivatives, researchers synthesized water-soluble prodrugs and evaluated their efficacy against cancer cell lines. The results highlighted that certain derivatives had synergistic effects when combined with existing chemotherapeutics like fludarabine .
  • Antitumor Activity : Another study assessed the antitumor potential of various purine derivatives, including the compound of interest. The findings revealed weak antitumor activity in vivo, suggesting that while the compound shows promise, further optimization is necessary for therapeutic applications .

Interaction Studies

Understanding the binding affinity of 9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]- to biological targets is crucial for predicting its pharmacological effects. Early findings indicate that this compound may interact with receptors involved in nucleoside signaling pathways. Such interactions could lead to modulation of cellular responses relevant to cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amineContains a butyl group and methoxybenzeneDirectly related but lacks phenylmethoxy substitution
8-(6-(4-(benzyloxy)phenyl)-benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-aminesMore complex with additional aromatic ringsMore complex structure with different functional groups
(S)-2-(1-((9H-purin-6-yl)amino)propyl)-3-(3-fluorophenyl)-4H-chromen-4-oneContains chromene structureDifferent core structure with fluorinated phenyl group

This table illustrates how the structural features may influence the biological activity and therapeutic potential of these compounds.

Properties

CAS No.

121683-05-4

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

9-(4-phenylmethoxybutyl)purin-6-amine

InChI

InChI=1S/C16H19N5O/c17-15-14-16(19-11-18-15)21(12-20-14)8-4-5-9-22-10-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H2,17,18,19)

InChI Key

MFSPSVOVGFGRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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